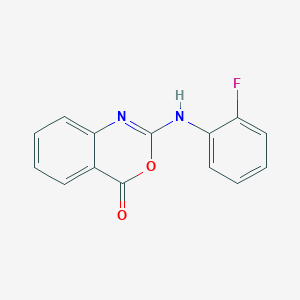

2-(2-fluoroanilino)-4H-3,1-benzoxazin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(2-fluoroanilino)-4H-3,1-benzoxazin-4-one” is a benzoxazinone derivative with a fluoroanilino group at the 2-position . Benzoxazinones are heterocyclic compounds containing a benzene ring fused to an oxazine ring. The fluoroanilino group consists of an aniline (an aromatic amine) with a fluorine atom at the 2-position.

Molecular Structure Analysis

The molecular structure of this compound would likely show aromaticity in the benzene and oxazine rings, with the oxazine ring also containing a carbonyl group. The fluoroanilino group would introduce an additional aromatic ring and a fluorine atom .Chemical Reactions Analysis

Again, while specific reactions involving “2-(2-fluoroanilino)-4H-3,1-benzoxazin-4-one” are not available, benzoxazinones and fluoroanilines can participate in a variety of chemical reactions. For instance, the carbonyl group in the benzoxazinone could undergo nucleophilic addition reactions, and the aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-fluoroanilino)-4H-3,1-benzoxazin-4-one” would be influenced by its functional groups. For instance, the presence of the fluorine atom could influence its reactivity and the polarity of the molecule .Aplicaciones Científicas De Investigación

- Application : 2-amino-1,4-naphthoquinones, including 2-(2-fluoroanilino)-4H-3,1-benzoxazin-4-one, exhibit antimicrobial activity against aerobic and anaerobic microorganisms .

- Application : 2-(2-fluoroanilino)-4H-3,1-benzoxazin-4-one derivatives may show efficacy against fungal species, including Candida .

- Application : 2-(Phenylamino)-1,4-naphthoquinone derivatives exhibit antiproliferative activity and have been studied as anticancer agents .

- Application : Synthesized compounds related to 2-(2-fluoroanilino)-4H-3,1-benzoxazin-4-one show potent EGFR inhibition .

- Application : A specific compound derived from 2-(2-fluoroanilino)-4H-3,1-benzoxazin-4-one exhibits extreme selectivity against EGFR and anticancer activity .

Antimicrobial Activity

Antifungal Properties

Anticancer Potential

EGFR Inhibition

Selective EGFR Inhibitor

Ultrasound-Assisted Synthesis

These applications highlight the versatility and potential of 2-(2-fluoroanilino)-4H-3,1-benzoxazin-4-one in various scientific contexts. Researchers can further investigate its properties and applications in drug development, antimicrobial agents, and cancer therapeutics. 🌟

Mecanismo De Acción

Target of Action

Similar compounds such as 2-fluoroaniline have been shown to interact with lysozyme in enterobacteria phage t4 . Lysozyme is an enzyme that breaks down bacterial cell walls, which is crucial for maintaining cellular integrity.

Mode of Action

For instance, 2-fluoroaniline is known to exert its effect through 4-hydroxylation and subsequent p-benzoquinonimine formation .

Biochemical Pathways

It’s worth noting that many organic compounds containing a quinone moiety in their structure have been associated with different biological activities . These compounds can accept one or two electrons to form intermediate species that interact with crucial cellular molecules such as oxygen, DNA, and proteins, modifying their biological properties .

Pharmacokinetics

It’s known that the metabolism and excretion of the xenobiotic compound 2-fluoroaniline are efficient, primarily through 4-hydroxylation with subsequent sulfate or glucuronide formation . At least 80% of the dose is excreted in the urine within 24 hours . These properties could potentially influence the bioavailability of 2-(2-fluoroanilino)-4H-3,1-benzoxazin-4-one.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(2-fluoroanilino)-3,1-benzoxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FN2O2/c15-10-6-2-4-8-12(10)17-14-16-11-7-3-1-5-9(11)13(18)19-14/h1-8H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNYYAKGNULJHJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC(=N2)NC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-fluoroanilino)-4H-3,1-benzoxazin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl [1-(4-fluorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate](/img/structure/B2459777.png)

![1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2459778.png)

![2-{[2-(1-Cyclohexenyl)ethyl]amino}-4-(methoxymethyl)-5-pyrimidinecarboxylic acid](/img/structure/B2459779.png)

![2-chloro-N-[2-(dimethylamino)-2-(3-fluorophenyl)ethyl]quinoline-4-carboxamide](/img/structure/B2459783.png)

![N-[2-(pyridin-2-ylsulfanyl)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide](/img/structure/B2459787.png)

![4-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]-2-phenyl-1,3-thiazole](/img/structure/B2459791.png)

![(1-(Methylsulfonyl)piperidin-4-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2459792.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2459793.png)

![N-(2-(6-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2459798.png)